Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]-
Overview
Description
Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- is a complex organic compound known for its unique chemical structure and properties. It is a derivative of benzeneacetamide, featuring a 4-methyl group and a 4-(5-oxazolyl)phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzeneacetamide with 4-(5-oxazolyl)phenylamine under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- may involve large-scale chemical reactors and automated processes to maintain consistency and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution may result in halogenated derivatives .
Scientific Research Applications
Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Benzeneacetamide, 4-methyl-N-[4-(5-oxazolyl)phenyl]- can be compared with other similar compounds, such as:
Benzeneacetamide derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their properties and applications.
Oxazole-containing compounds: These compounds feature the oxazole ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-13-2-4-14(5-3-13)10-18(21)20-16-8-6-15(7-9-16)17-11-19-12-22-17/h2-9,11-12H,10H2,1H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQFKFUFFUUAJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=CN=CO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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